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Compound of Interest

Compound Name: 2,4-Dichlorobutanoic acid

Cat. No.: B12958408

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorobutanoic acid, a halogenated
carboxylic acid with significant potential in synthetic chemistry and as a building block in the
development of novel therapeutics. We will delve into its chemical identity, physicochemical
properties, synthesis, and key applications, offering insights grounded in established scientific
principles.

Section 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. 2,4-
Dichlorobutanoic acid is a derivative of butanoic acid, a four-carbon carboxylic acid. The
locants "2" and "4" indicate the positions of two chlorine substituents along the carbon chain,
with the carboxyl group carbon designated as position 1.

1.1 IUPAC Name

The formal name, as determined by the International Union of Pure and Applied Chemistry
(IUPAC) nomenclature system, is 2,4-dichlorobutanoic acid.[1]

1.2 Synonyms and Identifiers

In scientific literature and commercial catalogs, 2,4-Dichlorobutanoic acid may be referred to
by several alternative names and identifiers. Recognizing these is crucial for exhaustive
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literature searches and procurement.

e Common Synonyms: 2,4-dichlorobutyric acid[1]

« CAS Number: 18017-35-1[1][2]

e Molecular Formula: CaHeCl202[1][2]

e Molecular Weight: 156.99 g/mol [1][2]

e Other Identifiers: Levetiracetam Impurity 36, SCHEMBL1701144[1]

It is imperative to use the CAS number for unambiguous identification in databases and
publications.

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of 2,4-Dichlorobutanoic acid is essential
for its handling, storage, and application in chemical reactions. The presence of two
electronegative chlorine atoms and a polar carboxylic acid group significantly influences its
characteristics.

Table 1: Computed Physicochemical Properties of 2,4-Dichlorobutanoic Acid
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Property Value Source
Molecular Weight 156.99 g/mol PubChem[1]
XLogP3-AA 1.4 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 155.9744848 Da PubChem[1]
Monoisotopic Mass 155.9744848 Da PubChem|[1]
Topological Polar Surface Area  37.3 A2 PubChem[1]
Heavy Atom Count 8 PubChem[1]

Note: These properties are computationally derived and provide estimated values.
Experimental determination is recommended for critical applications.

The calculated XLogP3-AA value of 1.4 suggests a moderate lipophilicity, which is a key
parameter in drug design, influencing absorption, distribution, metabolism, and excretion
(ADME) profiles. The presence of both hydrogen bond donor and acceptor sites indicates its
potential to participate in hydrogen bonding, affecting its solubility and interactions with
biological macromolecules.

Section 3: Synthesis and Reactivity

The synthesis of 2,4-Dichlorobutanoic acid can be approached through various synthetic
routes, often involving the halogenation of a suitable butanoic acid derivative. The choice of
synthetic strategy depends on the desired scale, purity, and available starting materials.

3.1 Generalized Synthetic Workflow

A common conceptual pathway involves the selective chlorination of a precursor molecule. The
reactivity of the alpha-carbon (position 2) is enhanced by the adjacent carboxyl group, making
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it susceptible to halogenation. The terminal methyl group (position 4) can be chlorinated via
radical mechanisms.

Final Product

Starting Materials Reaction Steps

y-Chlorination
(e.g., Radical Initiator)

Purification 2,4-Dichlorobutanoic
(e.g., Distillation, Crystallization) Acid

a-Chlorination
(e.g., SOCL/INCS)

Butanoic Acid
Derivative

Click to download full resolution via product page
Caption: Generalized synthetic workflow for 2,4-Dichlorobutanoic acid.
3.2 Reactivity Profile

The chemical reactivity of 2,4-Dichlorobutanoic acid is dominated by the carboxylic acid
functionality and the two carbon-chlorine bonds.

o Carboxylic Acid Group: This group can undergo typical reactions such as esterification,
amidation, and reduction to the corresponding alcohol.

o C-Cl Bonds: The chlorine atoms are susceptible to nucleophilic substitution reactions,
allowing for the introduction of other functional groups. The chlorine at the 2-position is
activated by the adjacent carboxyl group, making it more reactive towards nucleophiles than
the chlorine at the 4-position. This differential reactivity can be exploited for selective
functionalization.

Section 4: Applications in Research and Development

2,4-Dichlorobutanoic acid serves as a versatile building block in organic synthesis and has
been identified as a key intermediate or impurity in the synthesis of certain pharmaceutical
compounds.

4.1 Precursor in Pharmaceutical Synthesis

One of the notable, albeit indirect, applications is its identification as "Levetiracetam Impurity
36".[1] Levetiracetam is an anticonvulsant medication. The presence of 2,4-Dichlorobutanoic
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acid as a potential impurity underscores the importance of rigorous analytical monitoring during
the drug manufacturing process. Its structure suggests it could be a precursor or a degradation
product in certain synthetic routes to related compounds.

4.2 Building Block for Novel Molecules

The difunctional nature of 2,4-Dichlorobutanoic acid (a carboxylic acid and two electrophilic
carbon centers) makes it a valuable synthon for creating more complex molecules.
Researchers can leverage the differential reactivity of the two C-Cl bonds to sequentially
introduce different nucleophiles, leading to the construction of diverse molecular scaffolds for
drug discovery and materials science.

Logical Relationship of Applications

2,4-Dichlorobutanoic Acid

Primary Role

Analytical Relevance

Versatile Synthetic Pharmaceutical Impurity
Building Block (e.g., Levetiracetam Impurity 36)

Leads to

Novel Therapeutics Functional Materials

Click to download full resolution via product page

Caption: Key application areas for 2,4-Dichlorobutanoic acid.

Section 5: Safety and Handling

As with any halogenated organic acid, appropriate safety precautions must be taken when
handling 2,4-Dichlorobutanoic acid. While specific toxicity data is not extensively available in
the provided search results, its acidic and alkylating properties warrant careful handling.

5.1 General Safety Recommendations
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» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

e Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any vapors.

o Storage: Store in a cool, dry place away from incompatible materials such as strong bases
and oxidizing agents.

» Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous
chemical waste.

5.2 Experimental Protocol: General Handling and Solution Preparation

o Acclimatization: Allow the container of 2,4-Dichlorobutanoic acid to reach room
temperature before opening to prevent moisture condensation.

e Weighing: Tare a clean, dry glass vial on an analytical balance. Using a spatula in a fume
hood, carefully transfer the desired amount of the solid acid to the vial.

» Dissolution: Add the desired solvent (e.g., dichloromethane, diethyl ether, or a polar aprotic
solvent) to the vial in the fume hood. Cap the vial and sonicate or vortex until the solid is fully
dissolved.

e Reaction Quenching: Reactions involving 2,4-Dichlorobutanoic acid should be quenched
carefully, typically with a weak base solution (e.g., saturated sodium bicarbonate) to
neutralize the acid and any acidic byproducts.

This protocol is a general guideline. Specific experimental conditions should be adapted based
on the reaction being performed.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2,4-Dichlorobutanoic acid | C4H6CI202 | CID 12647097 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 2,4-Dichlorobutanoic Acid - Protheragen [protheragen.ai]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 2,4-Dichlorobutanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12958408#2-4-dichlorobutanoic-acid-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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